N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 1-methyl-3-propyl-1H-pyrazol-5-amine
- 4-(3-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazole
Uniqueness
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific alkyl substitutions make it a valuable compound for various applications .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-4-6-18-11-13(9-16-18)15-10-14-8-12(3)17-19(14)7-5-2/h8-9,11,15H,4-7,10H2,1-3H3 |
InChI Key |
VLYACSMXAQFONZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC(=NN2CCC)C |
Origin of Product |
United States |
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